methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrazole ring substituted with a carboxylate group and a chlorinated phenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-2-methylphenol with a suitable pyrazole derivative. The process begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell growth or signal transduction pathways, resulting in its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate include:
- Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-4-carboxylate
- Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-5-carboxylate
- Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring and the presence of the chlorinated phenoxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-9-7-10(14)3-4-12(9)19-8-16-6-5-11(15-16)13(17)18-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBSRCAMQXOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156707 | |
Record name | Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-62-4 | |
Record name | Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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